molecular formula C9H7ClF3NO B6312667 4-Chloro-2-(trifluoromethyl)-N-methylformanilide CAS No. 1357626-69-7

4-Chloro-2-(trifluoromethyl)-N-methylformanilide

Cat. No. B6312667
CAS RN: 1357626-69-7
M. Wt: 237.60 g/mol
InChI Key: FLVIWDKZYAWQFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(trifluoromethyl)-N-methylformanilide (4-Cl-TFMF) is a synthetic compound with a broad range of applications in the scientific research field. It is a trifluoromethylated formanilide, a type of amide, that is composed of a 4-chloro-2-trifluoromethylbenzene ring and an N-methyl formamide moiety. 4-Cl-TFMF has been used in many laboratory experiments due to its unique properties, such as its low solubility in water and its low reactivity in the presence of various solvents. This compound has been used in a variety of studies, ranging from biochemical and physiological research to drug development and testing.

Scientific Research Applications

4-Chloro-2-(trifluoromethyl)-N-methylformanilide has a variety of applications in the scientific research field. It has been used in the development of drugs, in the study of biochemical and physiological processes, and in the synthesis of various compounds. 4-Chloro-2-(trifluoromethyl)-N-methylformanilide has been used in the study of enzyme kinetics, as a substrate for the synthesis of peptides, and as a reagent for the synthesis of other compounds. It has also been used in the study of the structure and function of proteins, as well as in the study of the metabolism of drugs.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(trifluoromethyl)-N-methylformanilide is not fully understood. However, it is thought to act as an inhibitor of enzymes involved in biochemical and physiological processes. It is thought to bind to the active site of the enzyme, blocking its activity and thus preventing the enzyme from carrying out its normal function.
Biochemical and Physiological Effects
4-Chloro-2-(trifluoromethyl)-N-methylformanilide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, as well as enzymes involved in the synthesis of proteins and other compounds. It has also been found to inhibit the activity of enzymes involved in the production of neurotransmitters, such as dopamine and serotonin. In addition, 4-Chloro-2-(trifluoromethyl)-N-methylformanilide has been found to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

The use of 4-Chloro-2-(trifluoromethyl)-N-methylformanilide in laboratory experiments has a number of advantages. It is a stable compound that is easy to synthesize and has a low solubility in water. It also has a low reactivity in the presence of various solvents and can be used in a variety of laboratory experiments. However, 4-Chloro-2-(trifluoromethyl)-N-methylformanilide also has some limitations. It is toxic and can be dangerous if not handled properly. In addition, it can be difficult to obtain in large quantities, and it can be expensive to purchase.

Future Directions

There are a number of potential future directions for the use of 4-Chloro-2-(trifluoromethyl)-N-methylformanilide in scientific research. It could be used to study the structure and function of proteins, as well as to study the metabolism of drugs. It could also be used to study the biochemical and physiological effects of various compounds, and to develop new drugs. In addition, 4-Chloro-2-(trifluoromethyl)-N-methylformanilide could be used to synthesize other compounds, such as peptides and other small molecules. Finally, 4-Chloro-2-(trifluoromethyl)-N-methylformanilide could be used to study the effects of environmental pollutants on biochemical and physiological processes.

Synthesis Methods

4-Chloro-2-(trifluoromethyl)-N-methylformanilide can be synthesized in a variety of ways. One method involves the reaction of 4-chloro-2-trifluoromethylbenzene with N-methyl formamide in the presence of a base, such as sodium hydroxide or potassium hydroxide. Another method involves the reaction of 4-chloro-2-trifluoromethylbenzene with N-methyl formamide in the presence of a catalyst, such as palladium chloride. The reaction is usually carried out at a temperature of around 80°C and a pressure of around 1 atm.

properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-N-methylformamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO/c1-14(5-15)8-3-2-6(10)4-7(8)9(11,12)13/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVIWDKZYAWQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=O)C1=C(C=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(trifluoromethyl)-N-methylformanilide

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